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molecular formula C8H11NO3 B8638361 1,1'-(5-Oxopyrrolidine-1,2-diyl)diethanone

1,1'-(5-Oxopyrrolidine-1,2-diyl)diethanone

Cat. No. B8638361
M. Wt: 169.18 g/mol
InChI Key: XHYQSLAIRFZQAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04943640

Procedure details

A mixture of L-glutamic acid (40 g, 0.272 mole), triethylamine (100 ml), acetic anhydride (100 ml) and 4-(dimethylamino)pyridine (0.25 g) is heated at 60° C. with magnetic stirring overnight. The dark solution is removed of volatile materials by distillation at 85° C. at 10 mm Hg. The residue is mixed with 50 ml of 10 percent HCl and extracted with methylene chloride (2×100 ml). The methylene chloride solution is washed with saturated brine and dried over anhydrous magnesium sulfate. After removal of the drying agent and the solvent, the residue is subjected to vacuum distillation to give 30.5 g (66 percent yield) of the desired product, b.p. (0.1 mm) 90° C.-92° C., which solidified rapidly on standing.
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
0.25 g
Type
catalyst
Reaction Step One
Yield
66%

Identifiers

REACTION_CXSMILES
[NH2:1][C@H:2]([C:8]([OH:10])=O)[CH2:3][CH2:4][C:5]([OH:7])=O.[C:11](OC(=O)C)(=[O:13])[CH3:12].[CH2:18](N(CC)CC)C>CN(C)C1C=CN=CC=1>[C:11]([N:1]1[CH:2]([C:8](=[O:10])[CH3:18])[CH2:3][CH2:4][C:5]1=[O:7])(=[O:13])[CH3:12]

Inputs

Step One
Name
Quantity
40 g
Type
reactant
Smiles
N[C@@H](CCC(=O)O)C(=O)O
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0.25 g
Type
catalyst
Smiles
CN(C1=CC=NC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
with magnetic stirring overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The dark solution is removed of volatile materials by distillation at 85° C. at 10 mm Hg
ADDITION
Type
ADDITION
Details
The residue is mixed with 50 ml of 10 percent HCl
EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride (2×100 ml)
WASH
Type
WASH
Details
The methylene chloride solution is washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
After removal of the drying agent
DISTILLATION
Type
DISTILLATION
Details
the solvent, the residue is subjected to vacuum distillation

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)(=O)N1C(CCC1C(C)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 30.5 g
YIELD: PERCENTYIELD 66%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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